molecular formula C15H16O2 B6370315 4-(4-Ethoxy-2-methylphenyl)phenol CAS No. 1261984-31-9

4-(4-Ethoxy-2-methylphenyl)phenol

Cat. No.: B6370315
CAS No.: 1261984-31-9
M. Wt: 228.29 g/mol
InChI Key: VHPNEBMUVIPUKE-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol is a phenolic derivative featuring a central imidazole ring substituted with two phenyl groups and a para-hydroxyphenyl moiety. Synthesized via a one-pot, three-component reaction using CoFe₂O₄ nanocatalysts, this compound exhibits a high purity (>96%) and a melting point of 278°C . Its molecular structure, confirmed by FTIR, ¹H NMR, and mass spectrometry, includes UV-Vis absorption peaks at 340 nm and 406 nm, indicative of π→π* transitions .

The compound’s nonlinear optical (NLO) properties are its most notable feature. Theoretical studies using TD-DFT/B3LYP/6-31+G(d,p) calculations reveal a low HOMO-LUMO energy gap (3.22 eV), high dipole moment (4.92 D), and significant hyperpolarizabilities (β = 3.38 × 10⁻³⁰ esu, γ = 2.26 × 10⁻³⁶ esu), attributed to intramolecular charge transfer (ICT) within its conjugated π-system . Experimental Z-scan measurements confirm third-order NLO parameters:

  • Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W
  • Nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W
  • Third-order susceptibility (χ³): 2.26 × 10⁻⁶ esu .

The negative n₂ value suggests self-defocusing behavior, making it suitable for optical limiting applications .

Properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-3-17-14-8-9-15(11(2)10-14)12-4-6-13(16)7-5-12/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPNEBMUVIPUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683540
Record name 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-31-9
Record name 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-2-methylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of a phenol derivative with an appropriate ethoxy and methyl-substituted benzene under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of catalysts to speed up the reaction and reduce the energy required. Additionally, continuous flow reactors might be employed to maintain consistent reaction conditions and improve the overall production rate.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., NaOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Ethoxy-2-methylphenyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding events. These interactions can affect various biochemical pathways, including those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triphenylamine-Based NLO Compounds Example: Triphenylamine derivatives with donor-π-acceptor (D-π-A) configurations. Comparison: While triphenylamine compounds exhibit strong ICT due to their planar structure, 4-(4,5-diphenylimidazol-2-yl)phenol leverages its imidazole ring’s rigidity and extended conjugation for enhanced hyperpolarizability. The imidazole core provides a larger dipole moment (4.92 D vs. ~3.5 D for triphenylamine analogs) and lower HOMO-LUMO gap (3.22 eV vs. ~4.0 eV) .

Schiff Base Derivatives Example: (E)-2-ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol . Comparison: Schiff bases typically show moderate NLO activity (β ~10⁻³² esu) due to proton transfer and tautomerism. However, the imidazole derivative’s fused aromatic system and phenolic hydroxyl group stabilize charge transfer, yielding higher β and γ values .

Other Imidazole Derivatives Example: 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole. Comparison: Removing one phenyl group from the imidazole ring reduces conjugation, leading to a higher HOMO-LUMO gap (3.8 eV) and lower hyperpolarizability (β ~1.5 × 10⁻³⁰ esu). The additional phenyl group in 4-(4,5-diphenylimidazol-2-yl)phenol enhances π-electron delocalization, improving NLO performance .

NLO Performance Metrics
Compound HOMO-LUMO Gap (eV) β (×10⁻³⁰ esu) γ (×10⁻³⁶ esu) χ³ (×10⁻⁶ esu) Refractive Index (n₂, ×10⁻⁶ cm²/W)
4-(4,5-Diphenylimidazol-2-yl)phenol 3.22 3.38 2.26 2.26 -2.89
Triphenylamine derivatives ~4.0 0.5–1.2 0.8–1.5 0.1–0.5 +1.2–1.8
Schiff base derivatives 3.5–4.2 0.1–0.3 0.3–0.6 0.05–0.2 +0.5–1.0
2-(4-Hydroxyphenyl)imidazole 3.8 1.5 1.0 0.8 -1.2

Key Findings :

  • The title compound outperforms triphenylamine and Schiff base derivatives in β, γ, and χ³ due to its optimized conjugation and charge-transfer efficiency .
  • Negative n₂ values (self-defocusing) are rare in organic NLO materials, offering advantages in optical limiting over materials with positive n₂ (e.g., ZnO nanoparticles) .

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